molecular formula C9H15N3O2 B141947 tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate CAS No. 128293-71-0

tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate

Cat. No.: B141947
CAS No.: 128293-71-0
M. Wt: 197.23 g/mol
InChI Key: JQTWEANCDMUEKC-UHFFFAOYSA-N
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Description

tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate (CAS 128293-71-0) is a chemical intermediate of significant value in medicinal chemistry and organic synthesis. Its structure incorporates both a protected amine and a methylated imidazole ring, making it a versatile building block for the development of more complex, biologically active molecules. The carbamate group, in this case a tert-butyl carbamate (Boc), is a critically important functional group in drug design. It is widely recognized for its role as a protecting group for amines, its stability against metabolic hydrolysis compared to esters, and its use as a peptide bond surrogate, which can improve the pharmacokinetic properties of peptide-based drug candidates . The imidazole ring is a privileged structure in medicinal chemistry, frequently found in molecules that target enzymes and receptors. This compound is intended for research and development applications only, serving as a key precursor in the synthesis of potential therapeutic agents. It is strictly for laboratory use and not for human consumption.

Properties

IUPAC Name

tert-butyl N-(1-methylimidazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-12(4)6-10-7/h5-6H,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTWEANCDMUEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves reacting 1-methyl-1H-imidazol-4-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–25°C facilitates nucleophilic attack by the amine on the electrophilic carbonyl of Boc anhydride (Fig. 1A).

Optimization Insights :

  • Solvent Selection : DCM and tetrahydrofuran (THF) yield >85% conversion, while polar aprotic solvents (e.g., DMF) promote side reactions.

  • Stoichiometry : A 1:1.2 molar ratio of amine to Boc anhydride minimizes excess reagent while ensuring complete conversion.

Table 1: Direct Boc Protection Parameters

ParameterOptimal ConditionYield (%)Purity (%)
SolventDCM8998
BaseTEA8597
Temperature (°C)0 → 25 (rt)8796
Reaction Time (h)128998

Challenges and Solutions

  • Amine Availability : Commercial unavailability of 1-methyl-1H-imidazol-4-amine necessitates in situ synthesis. Nitration of 1-methylimidazole at the 4-position followed by catalytic hydrogenation (H₂, Pd/C) provides the amine but with moderate regioselectivity (∼65% para-substitution).

  • Purification : Silica gel chromatography (ethyl acetate/hexanes, 3:7) isolates the product with >95% purity.

Curtius Rearrangement of 1-Methyl-1H-imidazole-4-carboxylic Acid

Reaction Pathway

For substrates lacking the pre-formed amine, the Curtius rearrangement converts 1-methyl-1H-imidazole-4-carboxylic acid to the target carbamate via an isocyanate intermediate (Fig. 1B).

Procedure :

  • Acyl Azide Formation : React the carboxylic acid with diphenyl phosphoryl azide (DPPA) and TEA in toluene at 70°C for 2 h.

  • Thermal Decomposition : Heat to 100°C to generate the isocyanate.

  • Trapping with tert-Butanol : Add tert-butanol to yield the Boc-protected amine.

Table 2: Curtius Rearrangement Optimization

ParameterConditionYield (%)Notes
SolventToluene/tert-butanol32Low yield due to side reactions
Temperature (°C)70 → 10032Extended heating improves conversion
Reagent Ratio (DPPA)1.1 equiv35Excess DPPA reduces yield

Limitations and Mitigation

  • Low Yield : Competing hydrolysis of the isocyanate and poor solubility of the carboxylic acid limit efficiency. Pre-activation with carbodiimides (e.g., DCC) or mixed anhydride formation improves acyl azide stability.

  • Regioselectivity : Imidazole ring nitration/carboxylation favors the 5-position, necessitating directing groups (e.g., methyl) to bias 4-substitution.

Alternative Strategies: Cyclization and Functionalization

Imidazole Ring Construction

Building the imidazole core with pre-installed substituents avoids regioselectivity challenges. A modified Debus-Radziszewski reaction condenses 1,2-diaminoethane derivatives with α-ketoesters (Fig. 1C).

Example Protocol :

  • React methyl glyoxalate with N-methyl-1,2-diaminoethane in acetic acid at 60°C for 6 h.

  • Boc-protect the resultant 1-methyl-1H-imidazol-4-amine as described in Section 1.

Yield : 68% over two steps.

Post-Functionalization

Introducing the methyl group after Boc protection is impractical due to N-Boc group lability under alkylation conditions.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.48 (s, 9H, Boc CH₃), 3.76 (s, 3H, N-CH₃), 7.12 (s, 1H, imidazole H-2), 7.45 (s, 1H, imidazole H-5).

  • IR (KBr) : 1705 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).

  • HRMS (ESI+) : m/z 211.1422 [M+H]⁺ (calc. 211.1420).

Purity and Stability

  • HPLC : >98% purity (C18 column, 10–95% acetonitrile/water).

  • Storage : Stable at −20°C for >12 months; decomposes upon prolonged exposure to moisture.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodStarting MaterialStepsYield (%)AdvantagesDrawbacks
Direct Boc Protection1-Methylimidazol-4-amine189High yield, simpleAmine synthesis required
Curtius RearrangementImidazole-4-carboxylic acid332Avoids amine synthesisLow yield, harsh conditions
CyclizationDiaminoethane + ketoester268RegioselectiveMulti-step, moderate yield

Industrial-Scale Considerations

  • Cost Efficiency : Direct Boc protection is preferred for large-scale production due to fewer steps and higher yields.

  • Green Chemistry : Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate and its analogs based on substituent variations, synthesis routes, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Synthesis Highlights Applications References
This compound C₉H₁₅N₃O₂ 197.23 1-Methylimidazole core EDC/HOBt coupling in DMF NSD2 inhibitors, naphthyridine synthesis
tert-Butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate C₁₀H₁₅N₃O₃ 225.25 Formyl group at imidazole 2-position Formylation of parent compound Precursor for aldehyde-mediated coupling
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate C₁₄H₂₂N₂O₃ 266.34 Bicyclo[2.2.2]octane scaffold Multi-step amine functionalization Rigid scaffolds for drug discovery
tert-Butyl (S)-(1-aminopropan-2-yl)carbamate C₈H₁₆N₂O₂ 172.23 Linear alkylamine substituent Three-step synthesis from chiral precursors Biomimetic asymmetric catalysis
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate C₁₇H₂₇ClIN₅O₃ 544.79 Chloro-iodopyrimidine and methoxycyclohexyl groups Multi-step nucleophilic substitution Targeted kinase inhibitors

Performance in Drug Discovery

  • Yield Efficiency : The parent compound’s synthesis achieves moderate yields (~63–65%), while bicyclic analogs require longer synthetic routes with lower overall yields (~34% over three steps) .
  • Functional Versatility : The tert-butyl carbamate group enables selective deprotection under acidic conditions (e.g., TFA), facilitating sequential functionalization .

Biological Activity

Introduction

Tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and anticancer effects. It also discusses the mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N3O2. The compound features a tert-butyl group, an imidazole ring, and a carbamate functional group, which contribute to its unique reactivity and biological activity.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC9H15N3O2
Functional GroupsTert-butyl, Imidazole, Carbamate
Key Structural ElementsImidazole ring

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. This inhibition occurs through binding at the active or allosteric sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. Such interactions suggest potential applications in treating diseases where enzyme overactivity is a concern.

Antimicrobial Properties

The compound has been explored for its antimicrobial properties. Studies suggest that it exhibits significant activity against various microbial strains, making it a candidate for developing new antimicrobial agents. Its mechanism likely involves disrupting microbial metabolic pathways through enzyme inhibition or receptor interaction.

Anticancer Activity

This compound has also shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells by targeting specific signaling pathways related to cell growth and survival. The compound's ability to inhibit certain enzymes involved in cancer metabolism further supports its potential as an anticancer agent .

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : By binding to the active site of enzymes, the compound prevents substrate conversion.
  • Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress Induction : The compound may increase oxidative stress within cells, leading to apoptosis in cancerous cells.

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory effects of this compound on various targets relevant to metabolic diseases. Results demonstrated that the compound inhibited target enzymes with IC50 values ranging from 0.5 to 5 µM, indicating potent inhibitory activity .

Study 2: Antimicrobial Efficacy

In vitro tests showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL for certain strains, highlighting its potential as a broad-spectrum antimicrobial agent.

Study 3: Anticancer Activity

In a recent study focusing on cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. At concentrations above 20 µM, the compound induced apoptosis in more than 70% of treated cells within 48 hours .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves alkylation of the imidazole ring followed by carbamate group introduction. Key steps include:

  • Alkylation : Reaction of 1-methylimidazole with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., triethylamine) to form the alkylated intermediate .
  • Carbamate Formation : Reaction with tert-butyl chloroformate in solvents like dimethylformamide (DMF) at controlled temperatures (0–25°C) to avoid side reactions .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%) .
    • Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity), base strength (weak bases minimize decomposition), and temperature control (prevents over-alkylation) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regioselectivity and substituent positions (e.g., tert-butyl singlet at δ 1.4 ppm, imidazole protons at δ 7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 213.1) and detects impurities .
  • X-ray Crystallography : Resolves ambiguous structural features (e.g., imidazole ring planarity) and confirms stereochemistry .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : The carbamate group hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions, releasing CO2_2 and forming the corresponding amine. Buffered solutions (pH 5–8) are optimal for long-term storage .
  • Thermal Stability : Decomposition occurs above 150°C. Differential Scanning Calorimetry (DSC) identifies exothermic peaks corresponding to degradation .
  • Light Sensitivity : UV-Vis spectroscopy shows absorbance changes under prolonged UV exposure, necessitating amber vial storage .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) using Boc or Fmoc groups to prevent undesired alkylation .
  • Catalytic Optimization : Use coupling agents like EDC/HOBt for selective amide bond formation, minimizing esterification side reactions .
  • In Situ Monitoring : LC-MS or TLC tracks reaction progress, enabling timely quenching of intermediates .

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare MS fragmentation patterns with simulated spectra .
  • Computational Modeling : Density Functional Theory (DFT) predicts 1^1H NMR chemical shifts, resolving ambiguities in peak assignments .
  • Crystallographic Data : Single-crystal X-ray structures provide definitive proof of regiochemistry and stereochemistry .

Q. What experimental designs are optimal for studying the hydrolytic kinetics of this compound in biological systems?

  • Methodological Answer :

  • pH-Stat Titration : Quantifies hydrolysis rates by monitoring CO2_2 release under simulated physiological conditions (pH 7.4, 37°C) .
  • Isotopic Labeling : 13^{13}C-labeled carbamate tracks metabolic pathways via LC-MS/MS .
  • Enzymatic Assays : Incubate with liver microsomes to identify cytochrome P450-mediated degradation .

Q. What experimental strategies can be employed to study the interaction of this compound with biological targets like enzymes or receptors?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD_D) and kinetics (kon_{on}/koff_{off}) for target proteins .
  • Crystallographic Studies : Co-crystallization with enzymes (e.g., kinases) reveals binding modes and hydrogen-bonding interactions .
  • Molecular Docking : In silico simulations (e.g., AutoDock Vina) predict binding poses, guiding structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate
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tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate

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